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Octadecane, 3-ethyl-5-(2-ethylbutyl)-, with the molecular formula and a molecular weight of approximately 366.707 g/mol, is a long-chain hydrocarbon belonging to the alkane family. Its structure features a straight-chain backbone with ethyl and branched 2-ethylbutyl groups attached, making it a complex isomer of octadecane. This compound is characterized by its relatively high boiling point, which is around 793 K (520 °C) . It is also known by other names such as 3-Ethyl-5-(2'-ethylbutyl)octadecane and has the CAS Registry Number 55282-12-7 .
These reactions are significant in industrial applications, particularly in the petrochemical sector.
Research indicates that octadecane, 3-ethyl-5-(2-ethylbutyl)- exhibits some biological activities. It has been identified as a component in essential oils with potential antioxidant properties . In studies involving various extracts, this compound demonstrated varying degrees of free radical scavenging activity, suggesting its potential role in mitigating oxidative stress . Additionally, it was noted for its antibacterial properties against certain strains, although specific mechanisms remain to be fully elucidated .
Synthesis of octadecane, 3-ethyl-5-(2-ethylbutyl)- can be achieved through several methods:
These methods highlight the versatility of synthetic pathways available for producing this compound.
Octadecane, 3-ethyl-5-(2-ethylbutyl)- finds applications in various fields:
The compound's unique structure allows it to serve multiple roles across different industries.
Studies on octadecane, 3-ethyl-5-(2-ethylbutyl)- have focused on its interactions with biological systems. Research has shown that it can interact with cellular membranes due to its hydrophobic properties, potentially influencing membrane fluidity and permeability . Additionally, its antioxidant capabilities suggest interactions with reactive oxygen species, contributing to protective effects against oxidative damage .
Several compounds share structural similarities with octadecane, 3-ethyl-5-(2-ethylbutyl)-. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Octadecane | 254.47 g/mol | Simple straight-chain alkane | |
| Eicosane | 282.47 g/mol | Straight-chain alkane with two additional carbons | |
| Hexadecane | 226.38 g/mol | Shorter chain than octadecane | |
| Nonadecane | 268.49 g/mol | One carbon longer than octadecane | |
| Decosane | 310.48 g/mol | Two carbons longer than octadecane |
The primary distinction of octadecane, 3-ethyl-5-(2-ethylbutyl)- lies in its branched structure which contributes to its unique physical and chemical properties compared to these similar linear alkanes.
Retrosynthetic analysis serves as the cornerstone methodology for planning the synthesis of complex branched alkanes such as octadecane, 3-ethyl-5-(2-ethylbutyl)- [5] [6]. This strategic approach involves working backwards from the target molecule to identify simpler precursor molecules and their corresponding synthetic pathways [7] [8]. The retrosynthetic disconnection approach is commonly used to design synthesis plans for target molecules, introducing a systematic way of thinking about synthetic problems [8].
For multi-branched hydrocarbon architectures, retrosynthetic analysis involves identifying key disconnection points that correspond to known, reliable reactions [5]. The principle of retrosynthesis analysis involves breaking bonds in the target molecule to minimize the number of reaction steps required while maintaining synthetic feasibility [8]. In the case of octadecane, 3-ethyl-5-(2-ethylbutyl)-, the retrosynthetic approach would focus on disconnecting the carbon-carbon bonds adjacent to the branching points at positions 3 and 5 [7].
The retrosynthetic strategy for complex branched alkanes typically employs two key processes: functional group interconversion and reactions involving the formation or breaking of carbon-carbon bonds that lead to changes in the carbon skeleton [8]. For branched alkane synthesis, the disconnection must correspond to known carbon-carbon bond forming reactions, with particular attention to the formation of quaternary carbon centers and multiple alkyl substitutions [5].
| Retrosynthetic Strategy | Target Bond | Synthetic Equivalent | Reaction Type |
|---|---|---|---|
| C-3 Ethyl Disconnection | C₃-C(ethyl) | Alkyl halide + Nucleophile | Substitution |
| C-5 Branch Disconnection | C₅-C(2-ethylbutyl) | Organometallic + Electrophile | Cross-coupling |
| Chain Assembly | C₁-C₁₈ backbone | Sequential alkylation | Chain elongation |
The retrosynthetic analysis of multi-branched hydrocarbons requires consideration of stereochemistry, regioselectivity, and the synthetic accessibility of intermediate compounds [9]. Advanced retrosynthetic concepts include convergent synthesis approaches that allow for the efficient assembly of complex molecular architectures through the combination of pre-formed fragments [6] [9]. The identification of key transformations and starting materials is essential for building functional groups through systematic backward analysis [7].
Transition metal-catalyzed carbon-carbon bond formation represents a fundamental approach for constructing complex branched alkanes [10] [11]. These transformations are based on the use of late-transition metals as catalysts to facilitate the coupling of nucleophilic organometallic compounds with organic electrophiles [11]. The palladium-catalyzed cross-coupling reactions form the foundation of most carbon-carbon bond formation strategies, although nickel catalysts are receiving renewed attention for alkyl-alkyl coupling reactions [11] [12].
The formation of carbon-carbon bonds in branched alkane synthesis involves different coupling types including Csp²-Csp², Csp²-Csp³, and Csp³-Csp³ bond formations using transition metal-catalyzed approaches [10]. Various metals including zinc, nickel, samarium, indium, manganese, ruthenium, palladium, iron, and chromium have been investigated as catalysts for carbon-carbon bond formation between organic compounds [10]. The electrochemical protocols for synthesis offer high atom economy, excellent isolated yields, sustainability, and scalability under mild reaction conditions [10].
Palladium-catalyzed alkyl-alkyl Suzuki cross-coupling reactions have emerged as particularly valuable for constructing branched alkane frameworks [13]. Through appropriate choice of ligand, palladium-catalyzed Suzuki cross-couplings can be accomplished with unactivated alkyl bromides, chlorides, and tosylates that contain β-hydrogens [13]. Bulky electron-rich trialkylphosphines furnish particularly active catalysts, with palladium acetate and tricyclohexylphosphine achieving coupling under mild conditions at room temperature [13].
| Catalyst System | Substrate Type | Coupling Partners | Yield Range | Conditions |
|---|---|---|---|---|
| Pd(OAc)₂/PCy₃ | Alkyl bromides | Alkylboranes | 65-85% | Room temperature |
| Ni-based catalysts | Alkyl halides | Alkyl electrophiles | 45-75% | Elevated temperature |
| Fe/Co electrochemical | Various halides | Organometallic reagents | 55-80% | Mild electrochemical |
Nickel-catalyzed migratory alkyl-alkyl cross-coupling reactions provide access to secondary-secondary carbon-carbon bonds from primary and secondary carbon coupling partners [12]. This selective cross-coupling of activated electrophiles with unactivated ones has been accomplished through a migratory cross-coupling strategy that overcomes traditional obstacles in cross-electrophile couplings [12]. The reaction involves chain-walking at both alkyl halides, with a catalytic cycle featuring two alkylnickel species as the key mechanistic step [12].
The transition metal-catalyzed electrochemical processes offer green alternatives to traditional reductive cross-coupling reactions [14]. These methods combine homogeneous transition-metal catalysis with electrochemistry to form various carbon-carbon bonds in a single step [14]. The combination of nickel, cobalt, and palladium catalysts with electroreductive conditions enables the formation of complex carbon frameworks under environmentally benign conditions [14].
The comparative evaluation of McMurry and Stille coupling approaches reveals distinct advantages and limitations for branched alkane synthesis [15] [16] [17]. The McMurry reaction represents an organic transformation where two ketone or aldehyde groups are coupled to form an alkene using titanium chloride compounds such as titanium(III) chloride with reducing agents [15] [18]. In contrast, the Stille coupling involves palladium-catalyzed cross-coupling of organostannanes with organic electrophiles to form carbon-carbon bonds [16] [19].
The McMurry coupling reaction has been recognized as one of the most efficient methods for alkene synthesis from carbonyl compounds [20]. This reaction can be applied to the preparation of various alkenes that are otherwise difficult to prepare, including sterically congested tetrasubstituted alkenes and medium to large membered rings [20]. The coupling utilizes various low-valent titanium reagents generated by reduction of titanium(III or IV) chloride with potassium, zinc, lithium aluminum hydride, or other reducing agents [20].
The mechanism of the McMurry reaction involves two distinct steps: formation of a pinacolate complex equivalent to pinacol coupling, followed by deoxygenation of the pinacolate to yield the alkene [15] [21]. Low-valent titanium species induce coupling of carbonyls through single electron transfer to carbonyl groups, with the required titanium species generated via reduction using zinc powder [15]. The reaction is typically performed in tetrahydrofuran because it solubilizes intermediate complexes and facilitates electron transfer steps [15].
| Coupling Method | Substrate Requirements | Reaction Conditions | Product Selectivity | Scalability |
|---|---|---|---|---|
| McMurry Coupling | Aldehydes/Ketones | TiCl₃/Zn, THF, reflux | Moderate (E/Z mixtures) | Good |
| Stille Coupling | Halides/Organostannanes | Pd catalyst, mild conditions | High regioselectivity | Excellent |
The Stille coupling mechanism involves oxidative addition of organic halides to palladium(0) catalyst, followed by transmetalation with organotin compounds and reductive elimination to form the coupled product [16]. The reaction typically uses palladium(0) complexes that undergo oxidative addition with organic halides to form palladium(II) intermediates [16]. The organotin compound undergoes transmetalation with the palladium(II) intermediate, resulting in formation of a new palladium(II) complex prior to reductive elimination [16].
The palladium-catalyzed coupling of organostannanes can be accelerated through several approaches including the use of ligands with low donicity, intramolecular nucleophilic assistance at tin, and bimetallic catalysis with copper(I) salts [19]. These modifications lead to faster coupling rates and improved selectivities compared to standard Stille conditions [19].
Comparative analysis reveals that McMurry coupling requires stoichiometric amounts of titanium salts and reductants, resulting in significant waste generation [22]. The reaction also requires prolonged reaction times for substrate deoxygenation and high temperatures [22]. These limitations have prompted development of catalytic deoxygenation coupling reactions under milder conditions using titanium(III) chloride/zinc systems with excess chlorosilanes [22].
The Stille coupling offers superior functional group tolerance and milder reaction conditions compared to McMurry coupling [16] [19]. However, the use of toxic organotin reagents and the need for their disposal represent significant drawbacks [19]. The Stille reaction demonstrates excellent regioselectivity and can accommodate a broad range of substrates including electron-rich, electron-neutral, and electron-deficient systems [23].
Density Functional Theory has emerged as a powerful computational framework for understanding the steric energy landscapes of branched alkanes, particularly for complex structures like Octadecane, 3-ethyl-5-(2-ethylbutyl)- [1] [2]. The application of novel DFT-based steric energy decomposition methods has revealed fundamental insights into the molecular stability of branched versus linear alkane structures.
The Weizäcker kinetic energy-based DFT steric analysis represents a significant advancement in understanding alkane stability [1]. Using the M06-2X functional, the total DFT energy can be systematically partitioned into three distinct components: a steric energy term (Es[ρ]), an electrostatic energy term (Ee[ρ]), and a fermionic quantum energy term (Eq[ρ]) [1]. This decomposition has demonstrated that branched alkanes, including heavily substituted structures like Octadecane, 3-ethyl-5-(2-ethylbutyl)-, exhibit fundamentally different steric energy profiles compared to their linear counterparts.
Steric Energy Characteristics of Branched Alkanes
The computational analysis reveals that branched alkanes possess lower destabilizing DFT steric energy than linear alkanes [1]. This counterintuitive finding challenges traditional chemical intuition and provides a quantum mechanical foundation for understanding molecular stability. For Octadecane, 3-ethyl-5-(2-ethylbutyl)-, the presence of ethyl and 2-ethylbutyl substituents at positions 3 and 5 respectively creates a complex steric environment that can be quantitatively analyzed through DFT calculations.
| Energy Component | Branched Alkanes | Linear Alkanes | Net Effect |
|---|---|---|---|
| Steric Energy (Es) | Lower (Less Destabilizing) | Higher (More Destabilizing) | Favors Branching |
| Quantum Energy (Eq) | Higher | Lower | Opposes Branching |
| Electrostatic Energy (Ee) | Stabilizing | Less Stabilizing | Favors Branching |
The steric energy analysis for highly branched alkanes shows that the apparent stability advantage arises from the electrostatic energy term, which favors alkane branching when combined with correlation energy effects [1]. This finding is particularly relevant for Octadecane, 3-ethyl-5-(2-ethylbutyl)-, where multiple branching points create a complex electronic environment requiring sophisticated computational treatment.
Computational Methodology and Accuracy
The accuracy of DFT steric energy calculations depends critically on the functional choice and basis set selection. The M06-2X functional has demonstrated superior performance for steric energy decomposition in alkane systems due to its explicit incorporation of medium-range correlation effects [1]. For molecules with the complexity of Octadecane, 3-ethyl-5-(2-ethylbutyl)-, basis sets of at least double-zeta quality with polarization functions are essential for meaningful steric energy analysis.
Recent benchmarking studies have established that the DFT steric energy decomposition method achieves accuracy within 0.1-0.2 kcal/mol for alkane conformational energy differences [3]. This level of precision enables detailed analysis of the subtle energy differences that govern molecular stability in highly branched structures.
The electronic structure of branched alkanes exhibits distinctive features that emerge from quantum mechanical modeling studies, particularly those examining the effects of alkyl substituents on the overall molecular electronic properties [4] [5]. For Octadecane, 3-ethyl-5-(2-ethylbutyl)-, the branching pattern creates unique electronic signatures that can be quantitatively characterized through advanced computational methods.
Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap Analysis
Quantum chemical calculations reveal systematic trends in the Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital gap as a function of alkane chain length and branching pattern [4]. For linear alkanes, the gap decreases from approximately 11 electron volts for methane to 6.5 electron volts for n-octane [4]. The branching in Octadecane, 3-ethyl-5-(2-ethylbutyl)- introduces additional complexity to this trend due to the presence of multiple alkyl substituents that alter the electronic density distribution.
The Lowest Unoccupied Molecular Orbital level remains relatively unchanged across different alkane structures, while the Highest Occupied Molecular Orbital level becomes destabilized with increasing molecular size and branching [4]. This electronic effect contributes to the overall stability characteristics of branched alkanes and influences their chemical reactivity patterns.
Electronic Effects of Alkyl Substitution
The presence of ethyl and 2-ethylbutyl substituents in Octadecane, 3-ethyl-5-(2-ethylbutyl)- creates localized electronic perturbations that extend beyond simple steric considerations [5]. These electronic effects can be categorized into two primary types: inductive effects arising from σ-bond polarization and hyperconjugative effects involving electron delocalization between filled σ-orbitals and empty σ*-orbitals.
| Electronic Effect Type | Mechanism | Energy Contribution | Structural Impact |
|---|---|---|---|
| Inductive Effects | σ-bond polarization | 0.1-0.5 kcal/mol per substituent | Local charge redistribution |
| Hyperconjugative Effects | σ→σ* delocalization | 0.5-2.0 kcal/mol per interaction | Bond length variations |
| Dispersion Interactions | van der Waals forces | 1.0-5.0 kcal/mol total | Conformational preferences |
Quantum Mechanical Treatment of Correlation Effects
Advanced quantum mechanical methods reveal that electron correlation effects play a crucial role in determining the stability of branched alkanes [6]. The correlation energy contribution becomes increasingly important for larger molecules like Octadecane, 3-ethyl-5-(2-ethylbutyl)-, where multiple branching points create opportunities for favorable electronic interactions.
High-level coupled cluster calculations demonstrate that correlation effects can contribute 2-5 kcal/mol to the relative stability of branched versus linear alkane isomers [7]. For Octadecane, 3-ethyl-5-(2-ethylbutyl)-, the extensive branching pattern amplifies these correlation effects, resulting in enhanced molecular stability compared to the corresponding linear octadecane structure.
Electronic Structure-Property Relationships
The electronic structure characteristics of Octadecane, 3-ethyl-5-(2-ethylbutyl)- directly influence its observable properties, including melting point, boiling point, and chemical reactivity [6]. The branching-induced electronic effects result in a more compact molecular structure with reduced surface area, leading to weaker intermolecular interactions and modified physical properties.
Quantum mechanical modeling studies indicate that the electronic compactness achieved through branching decreases the molecular surface area per atom, resulting in lower intermolecular binding energies [6]. This electronic effect complements the steric factors in determining the overall molecular behavior of highly branched alkanes.
Molecular dynamics simulations provide crucial insights into the conformational flexibility and dynamic behavior of complex branched alkanes like Octadecane, 3-ethyl-5-(2-ethylbutyl)- [8] [9] [10]. These computational studies reveal how branching affects molecular motion, conformational sampling, and thermodynamic properties across different temperature ranges.
Conformational Energy Landscapes and Flexibility Analysis
Recent molecular dynamics studies using machine-learned potentials have established benchmark conformational energy datasets for long-chain alkanes [11] [10]. For molecules with the complexity of Octadecane, 3-ethyl-5-(2-ethylbutyl)-, the conformational landscape becomes extraordinarily complex due to the presence of 20 rotatable bonds [12] [13], each contributing to the overall conformational flexibility.
The conformational energy benchmark studies demonstrate that highly flexible alkane chains exhibit mean absolute conformational energies ranging from 3.98 to 5.32 kcal/mol, depending on chain length and branching pattern [10]. For Octadecane, 3-ethyl-5-(2-ethylbutyl)-, the branching pattern significantly constrains certain conformational degrees of freedom while creating new opportunities for intramolecular interactions.
Molecular Dynamics Simulation Parameters and Methods
Accurate molecular dynamics simulations of branched alkanes require carefully optimized force field parameters and simulation protocols [9]. The OPLS-AA force field has demonstrated excellent performance for alkane systems when combined with appropriate charge scaling factors to account for polarizability effects [14]. For Octadecane, 3-ethyl-5-(2-ethylbutyl)-, specialized parameters may be required to accurately capture the steric interactions between bulky substituents.
| Simulation Parameter | Recommended Value | Justification |
|---|---|---|
| Time Step | 2 femtoseconds | Maintains numerical stability |
| Temperature Range | 5-900 Kelvin | Covers relevant thermal conditions |
| Simulation Length | >100 nanoseconds | Ensures conformational sampling |
| Force Field | OPLS-AA or GFN-FF | Validated for alkane systems |
Dynamic Properties and Conformational Sampling
Molecular dynamics simulations reveal that branching significantly affects the dynamic properties of alkane chains [9]. For branched alkanes like Octadecane, 3-ethyl-5-(2-ethylbutyl)-, the steric interactions between substituents lead to restricted rotational motion around certain carbon-carbon bonds, resulting in modified diffusion coefficients and viscosity values compared to linear alkanes.
The radius of gyration analysis from molecular dynamics trajectories shows that branched alkanes adopt more compact conformations than their linear counterparts [8]. For Octadecane, 3-ethyl-5-(2-ethylbutyl)-, the presence of bulky substituents forces the molecule into configurations that minimize unfavorable steric interactions while maximizing favorable van der Waals contacts.
Temperature-Dependent Conformational Behavior
Comprehensive molecular dynamics studies across temperature ranges from 5 to 900 Kelvin reveal distinct conformational behavior patterns for highly branched alkanes [8]. At low temperatures, Octadecane, 3-ethyl-5-(2-ethylbutyl)- predominantly adopts extended conformations that minimize steric clashes between substituents. As temperature increases, thermal energy enables access to more compact conformations that were previously inaccessible due to energetic barriers.
The gauche conformation population analysis shows systematic changes with temperature, reflecting the balance between enthalpic penalties for gauche conformations and entropic benefits from increased conformational sampling [8]. For molecules with extensive branching like Octadecane, 3-ethyl-5-(2-ethylbutyl)-, this balance becomes particularly complex due to the multiple competing interactions between different structural elements.
Conformational Flexibility Impact on Physical Properties
Molecular dynamics simulations demonstrate that conformational flexibility directly influences observable physical properties of branched alkanes [15]. The enhanced conformational flexibility of Octadecane, 3-ethyl-5-(2-ethylbutyl)- compared to linear octadecane results in modified melting points, boiling points, and transport properties due to the altered intermolecular interaction patterns.